molecular formula C14H20N2O3S B2703834 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 1209299-99-9

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No. B2703834
CAS RN: 1209299-99-9
M. Wt: 296.39
InChI Key: UNQNZPHUKJEUST-UHFFFAOYSA-N
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Description

The compound “1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea” is a urea derivative with a spirocyclic structure . The spirocyclic structure involves a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of cyclic ether . The compound also contains a thiophen-2-yl group, which is a type of aromatic heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, a related compound, oxaspiro[4.5]decan-1-one, has been synthesized using a Lewis acid catalyzed Prins/pinacol cascade process .

Scientific Research Applications

Ultrasound-assisted Synthesis

Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, which share a structural motif with the compound of interest, were synthesized using an ultrasound-assisted method. This approach offered environmental benefits, energy efficiency, short reaction times, and greater selectivity under ambient conditions, indicating a potential method for synthesizing related compounds efficiently (Velupula et al., 2021).

Antifungal and Antibacterial Drug Development

A study on novel azaspiro[4.5]decene derivatives, prepared through a pseudo four-component reaction involving urea or thiourea, highlighted their potential as antifungal and antibacterial drugs. This research underscores the antimicrobial potential of spirocyclic urea derivatives (Dandia & Jain, 2013).

Anti-coronavirus Activity

1-Thia-4-azaspiro[4.5]decan-3-one derivatives exhibited inhibitory activity against the human coronavirus, suggesting the therapeutic potential of spirotetrahydropyran derivatives in antiviral drug development. The structure-activity relationship in this context highlights the versatility of the spirocyclic scaffold for medicinal chemistry applications (Apaydın et al., 2019).

Anticancer and Antidiabetic Applications

Spirothiazolidine analogs have shown significant anticancer and antidiabetic activities, indicating the potential of spirocyclic compounds in developing treatments for these conditions. This research demonstrates the multifaceted applications of such compounds in therapeutic development (Flefel et al., 2019).

Synthesis of Bispiroheterocyclic Systems

The reaction of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with various nucleophiles resulted in bispiroheterocyclic systems with antimicrobial activities. These findings contribute to the broader understanding of the synthetic versatility and biological applications of spirocyclic urea derivatives (Al-Ahmadi, 1996).

properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-13(16-12-5-4-8-20-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQNZPHUKJEUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea

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